C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine
CAS No.: 1020052-19-0
Cat. No.: VC2466263
Molecular Formula: C10H10ClN3
Molecular Weight: 207.66 g/mol
* For research use only. Not for human or veterinary use.
![C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine - 1020052-19-0](/images/structure/VC2466263.png)
Specification
CAS No. | 1020052-19-0 |
---|---|
Molecular Formula | C10H10ClN3 |
Molecular Weight | 207.66 g/mol |
IUPAC Name | [5-(4-chlorophenyl)-1H-pyrazol-4-yl]methanamine |
Standard InChI | InChI=1S/C10H10ClN3/c11-9-3-1-7(2-4-9)10-8(5-12)6-13-14-10/h1-4,6H,5,12H2,(H,13,14) |
Standard InChI Key | HUZOCOJYLREAJA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=C(C=NN2)CN)Cl |
Canonical SMILES | C1=CC(=CC=C1C2=C(C=NN2)CN)Cl |
Introduction
Chemical Identity and Structure
Molecular Information
C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine is a pyrazole derivative characterized by a basic amine functional group. The compound has been documented in chemical databases and research literature with the following identifiers:
Parameter | Value |
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Chemical Name | C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine |
CAS Number | 1020052-19-0 |
Molecular Formula | C10H10ClN3 |
Molecular Weight | 207.66 g/mol |
MDL Number | MFCD08146630 |
The molecule contains three nitrogen atoms: two in the pyrazole ring and one in the methylamine group. The pyrazole ring is linked to a 4-chlorophenyl group at position 3 and a methylamine group at position 4.
Structural Features
The compound features several key structural elements that contribute to its potential biological activity:
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A 1H-pyrazole core, which is a five-membered heterocyclic ring containing two adjacent nitrogen atoms
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A 4-chlorophenyl substituent at position 3 of the pyrazole ring
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A methylamine group (-CH2NH2) at position 4 of the pyrazole ring
This arrangement creates a molecule with both hydrophobic and hydrophilic regions, potentially enabling interactions with various biological targets. The presence of the pyrazole ring, a common pharmacophore in medicinal chemistry, suggests potential biological activity.
Alternative Nomenclature
The compound is also known by several synonyms in chemical databases and literature:
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1H-Pyrazole-4-methanamine, 3-(4-chlorophenyl)-
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[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamine
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[3-(4-chlorophenyl)-2H-pyrazol-4-yl]methylamine
Physical and Chemical Properties
Physical Characteristics
Based on available data, C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine possesses the following physical properties:
Property | Value/Description |
---|---|
Physical State | Likely a solid at room temperature (based on similar compounds) |
Storage Conditions | Room temperature |
Safety Classification | Irritant |
Hazard Codes | Xi (Irritant) |
Hazard Class | IRRITANT |
The compound, like many amine-containing molecules, may be sensitive to oxidation and hydrolysis under certain conditions.
Chemical Reactivity
While specific reactivity data for this exact compound is limited in the search results, based on its structure, the following reactivity can be anticipated:
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The primary amine group (-CH2NH2) can participate in various reactions including:
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Nucleophilic substitution
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Condensation with aldehydes and ketones
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Acylation with acid chlorides or anhydrides
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Formation of amides, imines, and other nitrogen derivatives
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The pyrazole ring can undergo electrophilic aromatic substitution, though with different reactivity patterns compared to benzene due to its electron distribution.
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The chloro substituent on the phenyl ring can undergo nucleophilic aromatic substitution under appropriate conditions, particularly if activated by electron-withdrawing groups.
Related Compounds and Structure-Activity Relationships
Pyrazole Derivatives with Antimicrobial Activity
Research into structurally similar compounds suggests potential biological applications. Specifically, trifluoromethyl phenyl pyrazole derivatives have shown significant antimicrobial activity, particularly against Gram-positive bacteria. Studies have demonstrated that these compounds can be highly potent growth inhibitors while exhibiting low toxicity to human cultured cells.
Many trifluoromethyl phenyl derivatives are highly potent growth inhibitors of Gram-positive bacteria with minimum inhibitory concentration (MIC) values as low as sub-μg/ml concentrations. In particular, fluoro-trifluoromethyl substituted aniline derivatives have shown exceptional potency. This suggests that halogenated pyrazole derivatives, similar to our compound of interest, may possess significant antimicrobial properties.
Structure-Activity Relationships
Studies on related compounds reveal important structure-activity relationships that may be relevant to C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine:
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Halogen substituents (particularly chloro and fluoro) on phenyl rings attached to pyrazoles often enhance antimicrobial activity
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Trifluoromethyl substituents have been found to significantly increase potency against bacterial strains
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Morpholine-substituted pyrazole derivatives have also shown high antimicrobial potency
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Carboxylic acid substituents tend to reduce antibacterial activity
The presence of the 4-chlorophenyl group in our compound of interest aligns with these findings, suggesting potential antimicrobial activity, though the specific impact of the methylamine group at position 4 would require further investigation.
Comparison with Pyrano[2,3-c]pyrazoles
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles represent another class of related compounds that have been synthesized and screened for kinase inhibition and anticancer properties. While structurally more complex than our compound of interest, these molecules share the 4-chlorophenyl-substituted pyrazole core.
These compounds are typically synthesized through multi-component reactions, including two-component, three-component, and four-component syntheses. The biological activities of these compounds further support the potential pharmaceutical relevance of 4-chlorophenyl-substituted pyrazoles like C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine.
Supplier | Location | Contact Information |
---|---|---|
Wuhan Chemwish Technology Co., Ltd | China | Tel: 86-027-67849912, Email: sales@chemwish.com |
Matrix Scientific | United States | Tel: 803-788-9494, Email: sales@matrixscientific.com |
AsInEx Ltd. | Russia | Tel: +7 495 780 3410, Email: asinex@asinex.com |
This commercial availability facilitates further research into the compound's properties and potential applications.
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